

What are the properties of o-Tolualdehyde-13C1 (carbonyl-13C)?

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Compound of Interest

Compound Name: *o*-Tolualdehyde-13C1 (carbonyl-13C)

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o-Tolualdehyde-13C1 (carbonyl-13C): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolualdehyde, also known as 2-methylbenzaldehyde, is an aromatic aldehyde that serves as a valuable building block in organic synthesis and is a metabolite of xylene. The isotopically labeled version, **o-Tolualdehyde-13C1 (carbonyl-13C)**, is a stable isotope-labeled analytical standard crucial for a variety of research applications, particularly in drug metabolism studies, mechanistic investigations, and as an internal standard for quantitative analysis by mass spectrometry. The incorporation of a carbon-13 isotope at the carbonyl position provides a distinct mass shift, enabling precise tracking and quantification of the molecule and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the properties, synthesis, and metabolic fate of **o-Tolualdehyde-13C1 (carbonyl-13C)**.

Chemical and Physical Properties

The introduction of a ¹³C isotope at the carbonyl carbon results in a slightly higher molecular weight for o-Tolualdehyde-13C1 compared to its unlabeled counterpart. Other physical

properties are expected to be very similar.

Table 1: Chemical and Physical Properties

Property	o-Tolualdehyde-13C1 (carbonyl-13C)	o-Tolualdehyde (unlabeled)
CAS Number	138151-99-2[1]	529-20-4[1]
Molecular Formula	C ₇ ¹³ CH ₈ O	C ₈ H ₈ O[2]
Molecular Weight	121.061 g/mol [1]	120.15 g/mol [2]
Appearance	Colorless to pale yellow liquid	Clear liquid
Boiling Point	Not explicitly available	199-200 °C at 760 mmHg
Melting Point	Not explicitly available	< 25 °C
Density	Not explicitly available	1.039 g/mL at 25 °C
Flash Point	Not explicitly available	77 °C (170.6 °F)
Solubility	Not explicitly available	Insoluble in water
Synonyms	2-methyl(¹³ C)benzaldehyde	2-Methylbenzaldehyde, o-Toluic aldehyde

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of o-Tolualdehyde-13C1. While specific spectra for the labeled compound are not readily available in public databases, the expected shifts and fragmentation patterns can be inferred from the data of the unlabeled compound and the known properties of the 13C isotope.

Table 2: Spectroscopic Data

Spectroscopic Technique	o-Tolualdehyde-13C1 (carbonyl-13C) (Predicted/Inferred)	o-Tolualdehyde (unlabeled)
¹³ C NMR (CDCl ₃)	The carbonyl carbon (C=O) signal is expected to be a singlet around 192.6 ppm, similar to the unlabeled compound, but will not show coupling to ¹ H. The other carbon signals will be very similar to the unlabeled compound.	Carbonyl (C=O): 192.6 ppm Aromatic C (quaternary): 136.3, 133.6 ppm Aromatic CH: 131.8, 130.1, 128.9, 125.7 ppm Methyl (CH ₃): 21.6 ppm
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is expected at m/z 121, one mass unit higher than the unlabeled compound. Fragmentation patterns will show a corresponding +1 mass shift for fragments containing the carbonyl carbon.	Molecular Ion (M ⁺): m/z 120 Major Fragments: m/z 119 (M-H), 91 (tropylium ion), 65
Infrared (IR) Spectroscopy	The C=O stretching frequency may show a slight isotopic shift to a lower wavenumber (by ~20-40 cm ⁻¹) compared to the unlabeled compound.	C=O Stretch: ~1700 cm ⁻¹ (strong) Aromatic C-H Stretch: ~3030 cm ⁻¹ Aliphatic C-H Stretch: ~2920, 2860 cm ⁻¹ Aldehydic C-H Stretch: ~2820, 2720 cm ⁻¹

Experimental Protocols

Synthesis of o-Tolualdehyde (Unlabeled)

A common method for the synthesis of o-tolualdehyde is the oxidation of o-xylene. The following is a representative protocol based on established chemical literature.

Materials:

- o-Xylene
- Manganese dioxide (MnO_2)
- Sulfuric acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

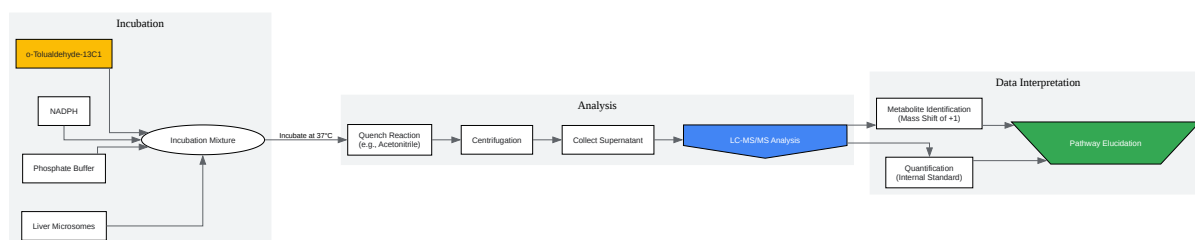
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of o-xylene in dichloromethane is prepared.
- An excess of activated manganese dioxide is added to the solution.
- A catalytic amount of sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the manganese dioxide.
- The filtrate is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure o-tolualdehyde.

Note: A specific protocol for the synthesis of **o-Tolualdehyde-13C1 (carbonyl-13C)** is not readily available in the public domain. However, a common strategy for introducing a ^{13}C label at a carbonyl group involves the use of a ^{13}C -labeled carbon source, such as $^{13}\text{CO}_2$ or K^{13}CN , in a suitable synthetic route. For example, a Grignard reagent derived from an appropriate precursor could be reacted with $^{13}\text{CO}_2$ to form a ^{13}C -labeled carboxylic acid, which can then be converted to the aldehyde.

Experimental Workflow for Studying the Metabolism of o-Tolualdehyde-13C1

The use of o-Tolualdehyde-13C1 is particularly valuable in metabolic studies. A typical workflow to investigate its metabolism, for instance in liver microsomes, is outlined below.

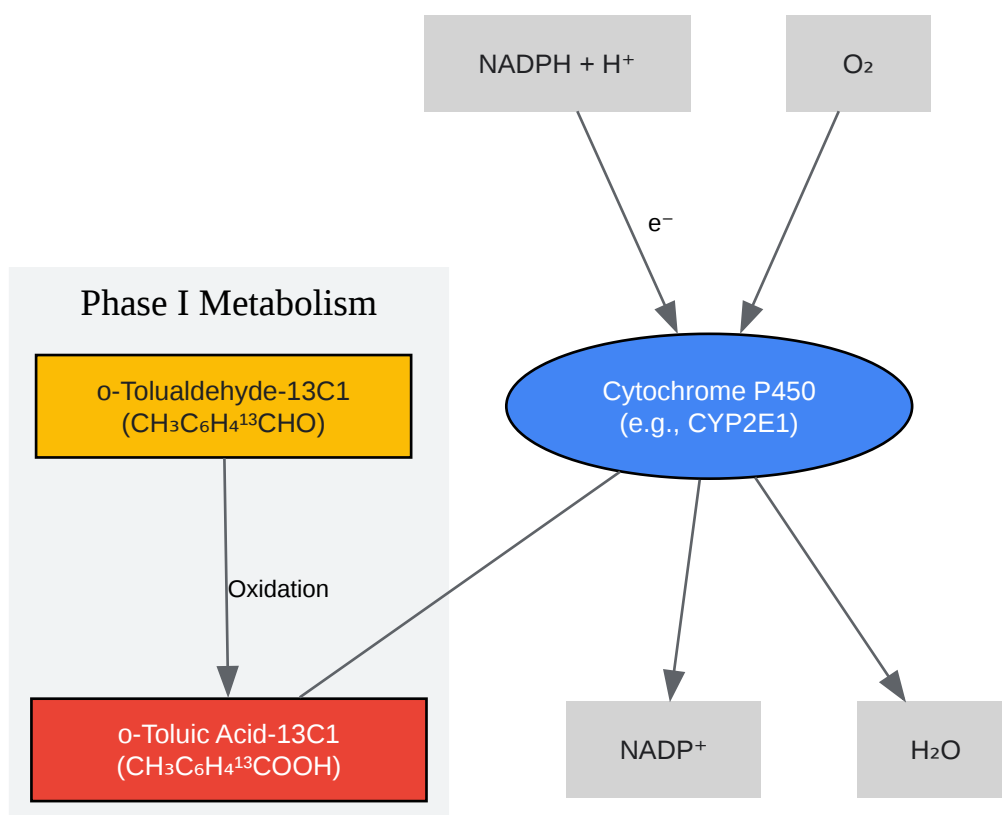


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Figure 1: Experimental workflow for studying the metabolism of o-Tolualdehyde-13C1. (Within 100 characters)

Metabolic Pathway

The primary metabolic pathway for o-tolualdehyde in mammals involves oxidation to its corresponding carboxylic acid, o-toluic acid. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver. The carbonyl-13C label remains in the carboxylic acid metabolite, allowing for its unambiguous identification and quantification.



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Figure 2: Metabolic oxidation of o-Tolualdehyde-13C1 by Cytochrome P450. (Within 100 characters)

Safety and Handling

o-Tolualdehyde is considered a hazardous substance. It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract. When heated to decomposition, it may emit toxic fumes. Standard laboratory safety

precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

o-Tolualdehyde-13C1 (carbonyl-13C) is a critical tool for researchers in the fields of drug metabolism, toxicology, and analytical chemistry. Its stable isotope label allows for precise and accurate tracing and quantification in complex biological systems. Understanding its chemical and physical properties, spectroscopic characteristics, and metabolic fate is essential for its effective application in scientific research. This guide provides a foundational overview to support the use of this important labeled compound in advancing our understanding of xenobiotic metabolism and in the development of new therapeutic agents.

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References

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